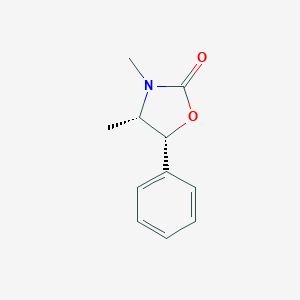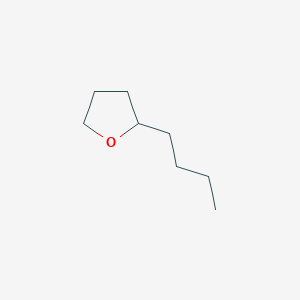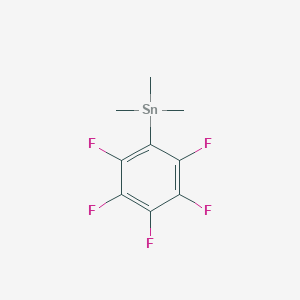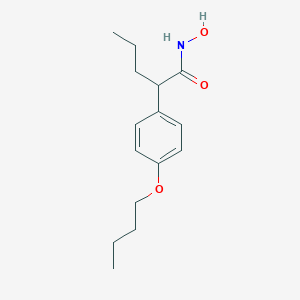
ACETOHYDROXAMIC ACID 2-(4-BUTOXYPHENYL)-2-PROPYL-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ACETOHYDROXAMIC ACID 2-(4-BUTOXYPHENYL)-2-PROPYL- is a chemical compound known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. It is a derivative of hydroxamic acid and is characterized by the presence of a butoxyphenyl group and a propyl group attached to the acetohydroxamic acid core.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ACETOHYDROXAMIC ACID 2-(4-BUTOXYPHENYL)-2-PROPYL- typically involves the reaction of 4-butoxyphenylacetic acid with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dimethylformamide or methanol under controlled temperature conditions to yield the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The product is then purified using techniques such as recrystallization or chromatography .
化学反応の分析
Types of Reactions: ACETOHYDROXAMIC ACID 2-(4-BUTOXYPHENYL)-2-PROPYL- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oximes or nitroso compounds.
Reduction: It can be reduced to form amines or hydroxylamines.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxamic acid group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Oximes or nitroso compounds.
Reduction: Amines or hydroxylamines.
Substitution: Various substituted hydroxamic acids.
科学的研究の応用
ACETOHYDROXAMIC ACID 2-(4-BUTOXYPHENYL)-2-PROPYL- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor, particularly for metalloproteases.
Medicine: Explored for its anti-inflammatory and anti-cancer properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of ACETOHYDROXAMIC ACID 2-(4-BUTOXYPHENYL)-2-PROPYL- involves its ability to chelate metal ions, thereby inhibiting metalloproteases. It also exhibits anti-inflammatory properties by inhibiting the activity of cyclooxygenase enzymes. The compound interacts with molecular targets such as histone deacetylases, leading to changes in gene expression and cellular functions .
類似化合物との比較
Bufexamac: Another hydroxamic acid derivative with anti-inflammatory properties.
N-hydroxybenzamide: A simpler hydroxamic acid with similar chelating properties.
Hydroxamic acid: The parent compound with a wide range of biological activities.
Uniqueness: ACETOHYDROXAMIC ACID 2-(4-BUTOXYPHENYL)-2-PROPYL- is unique due to the presence of the butoxyphenyl and propyl groups, which enhance its lipophilicity and biological activity compared to simpler hydroxamic acids .
特性
CAS番号 |
15560-25-5 |
|---|---|
分子式 |
C15H23NO3 |
分子量 |
265.35 g/mol |
IUPAC名 |
2-(4-butoxyphenyl)-N-hydroxypentanamide |
InChI |
InChI=1S/C15H23NO3/c1-3-5-11-19-13-9-7-12(8-10-13)14(6-4-2)15(17)16-18/h7-10,14,18H,3-6,11H2,1-2H3,(H,16,17) |
InChIキー |
XQTREDVXSGVXPT-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=C(C=C1)C(CCC)C(=O)NO |
正規SMILES |
CCCCOC1=CC(=C(C=C1)CC(=O)NO)CCC |
Key on ui other cas no. |
15560-25-5 |
同義語 |
2-(p-Butoxyphenyl)valerohydroxamic acid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


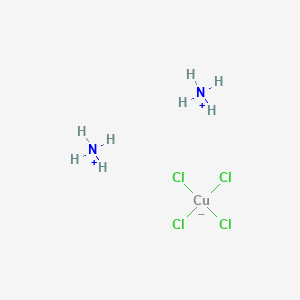
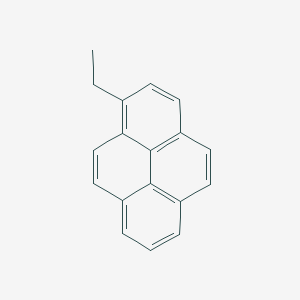
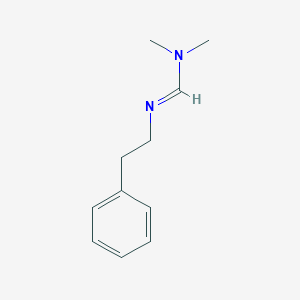
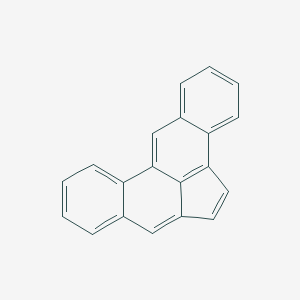
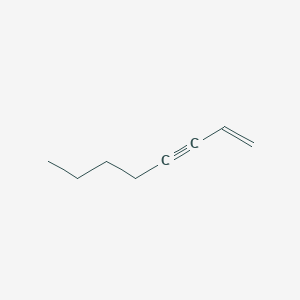
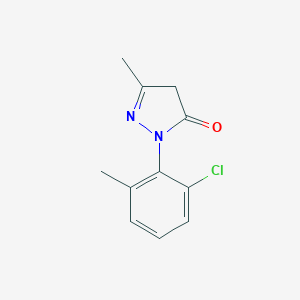
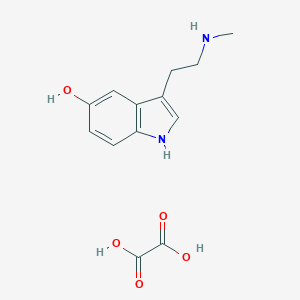
![Benzenesulfonic acid, 5-amino-2-[(4-aminophenyl)amino]-](/img/structure/B94665.png)
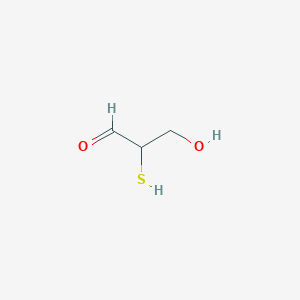
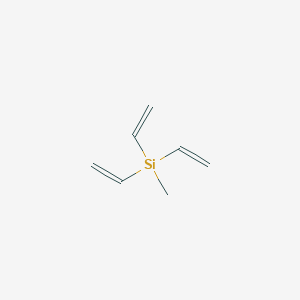
![1-Oxaspiro[2.3]hexane](/img/structure/B94672.png)
